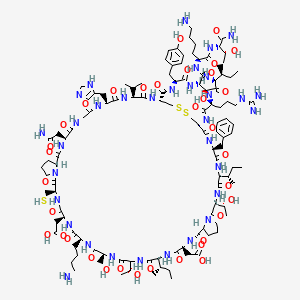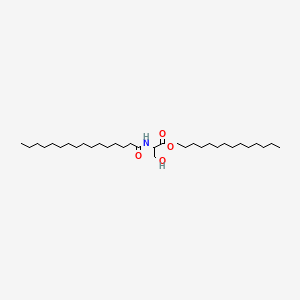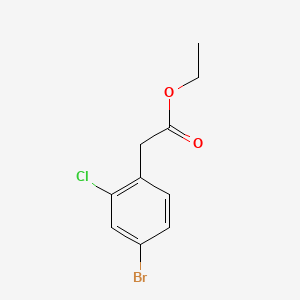
Thiorphan-d7 Methoxyacetophenone Derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiorphan-d7 Methoxyacetophenone Derivative: is a deuterium-labeled derivative of Thiorphan, a potent inhibitor of membrane metalloendopeptidase (enkephalinase). The incorporation of deuterium into the compound enhances its stability and alters its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thiorphan-d7 Methoxyacetophenone Derivative involves the introduction of deuterium into the Thiorphan molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents in the synthesis process to incorporate deuterium into the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using deuterium gas and a suitable catalyst to achieve deuterium incorporation.
Purification: Employing chromatographic techniques to purify the final product and remove any impurities
Analyse Des Réactions Chimiques
Types of Reactions: Thiorphan-d7 Methoxyacetophenone Derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: Thiorphan-d7 Methoxyacetophenone Derivative is used as a tracer in chemical research to study reaction mechanisms and pathways. Its deuterium labeling allows for precise quantitation and analysis of chemical reactions.
Biology: In biological research, the compound is used to investigate enzyme kinetics and metabolic pathways. Its stability and altered pharmacokinetic profile make it a valuable tool for studying enzyme-substrate interactions.
Medicine: this compound is employed in drug development to evaluate the pharmacokinetics and metabolism of potential therapeutic agents. Its deuterium labeling provides insights into the metabolic stability and bioavailability of drugs.
Industry: In the pharmaceutical industry, the compound is used in the development of stable isotope-labeled drugs. Its incorporation into drug molecules enhances their stability and efficacy, making it a valuable component in drug formulation .
Mécanisme D'action
Thiorphan-d7 Methoxyacetophenone Derivative exerts its effects by inhibiting membrane metalloendopeptidase (enkephalinase). This inhibition potentiates the effects of endogenous enkephalins, leading to enhanced analgesic effects. The deuterium labeling alters the compound’s pharmacokinetic and metabolic profiles, resulting in increased stability and prolonged duration of action .
Comparaison Avec Des Composés Similaires
Thiorphan: The non-deuterated form of the compound, which also inhibits membrane metalloendopeptidase.
Racecadotril: Another inhibitor of enkephalinase, used as an antidiarrheal agent.
Kelatorphan: A broad-spectrum inhibitor of enkephalinase and other peptidases.
Uniqueness: Thiorphan-d7 Methoxyacetophenone Derivative is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
Propriétés
Numéro CAS |
1346603-29-9 |
|---|---|
Formule moléculaire |
C21H23NO5S |
Poids moléculaire |
408.52 |
Nom IUPAC |
2-[[3,3-dideuterio-2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D,10D2 |
Clé InChI |
LYFBMQMMAFLEHC-WBLKKDGSSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |
Synonymes |
N-[2-[[[2-(3-Methoxyphenyl)-2-oxoethyl]thio]methyl]-1-oxo-3-phenylpropyl]glycine-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)








